Ethyl 4-methyl-1H-indole-2-carboxylate

Crystallization behavior Purification strategy Solid-state properties

Substituting the unsubstituted ethyl indole-2-carboxylate with this C4-methyl analog eliminates late-stage C4 functionalization in thiopeptide antibiotic (nosiheptide, glycothiohexide) synthesis. • LogP Δ +1.22 & m.p. Δ +15-21 °C vs. parent - superior crystallinity for automated solid-dispensing workflows. • MIF tautomerase IC₅₀ 25.2 μM benchmarks SAR exploration. • ≥97% purity with batch-specific QC (NMR, HPLC, GC); global shipping.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 16732-80-2
Cat. No. B188434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-1H-indole-2-carboxylate
CAS16732-80-2
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC=C2N1)C
InChIInChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-7,13H,3H2,1-2H3
InChIKeyZUJVXCIAKURESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methyl-1H-Indole-2-Carboxylate Identity & Sourcing


Ethyl 4-methyl-1H-indole-2-carboxylate (CAS 16732-80-2) is a C4-methyl-substituted indole-2-carboxylic acid ethyl ester with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol . The compound is a crystalline solid with an experimentally determined melting point of 140–141 °C and a predicted LogP of 3.56 , placing it among the more lipophilic members of the simple indole-2-carboxylate ester family. It is commercially available as a research chemical in purities ≥97% (typically verified by NMR, HPLC, or GC) and is primarily employed as a synthetic building block for constructing more complex indole-containing scaffolds, including fragments of thiopeptide antibiotics [1].

Ethyl 4-Methyl-1H-Indole-2-Carboxylate Differentiation from Analogs


Indole-2-carboxylate esters are frequently treated as interchangeable building blocks in medicinal chemistry and agrochemical synthesis; however, the position and nature of ring substitution produce measurable differences in key physicochemical properties that directly impact synthetic route design, purification strategy, and downstream biological profile. As shown in Section 3, the C4-methyl substitution on ethyl 4-methyl-1H-indole-2-carboxylate (CAS 16732-80-2) confers a melting point elevation of approximately 15–21 °C relative to the unsubstituted parent , a LogP increase of ~1.2 units , and a measurable shift in the indole NH pKa —each of which has practical consequences for crystallization, chromatographic behavior, and reactivity. Generic selection of a regioisomer such as the 5-methyl analog (CAS 16382-15-3) or the unsubstituted ethyl indole-2-carboxylate (CAS 3770-50-1) without accounting for these differences may lead to unexpected solubility, reactivity, or purification outcomes.

Ethyl 4-Methyl-1H-Indole-2-Carboxylate Quantitative Evidence


Melting Point Elevation vs. Unsubstituted Analog

The introduction of a methyl group at the C4 position of the indole ring raises the melting point by approximately 15–21 °C compared to the unsubstituted parent compound. Ethyl 4-methyl-1H-indole-2-carboxylate exhibits an experimentally determined melting point of 140–141 °C , whereas ethyl indole-2-carboxylate (CAS 3770-50-1) melts at 122–125 °C (lit.) . This difference is consistent with enhanced crystal lattice stabilization conferred by the additional hydrophobic methyl contact and altered molecular packing.

Crystallization behavior Purification strategy Solid-state properties

LogP Increase vs. Unsubstituted Analog

The C4-methyl substituent increases the predicted octanol-water partition coefficient (LogP) by approximately 1.2 units relative to the unsubstituted ethyl ester. Ethyl 4-methyl-1H-indole-2-carboxylate has a predicted LogP of 3.56 (ACD/Labs) , while ethyl indole-2-carboxylate (CAS 3770-50-1) has a reported LogP of 2.34 . This represents a roughly 16-fold increase in theoretical lipid-phase partitioning.

Lipophilicity LogP Chromatographic behavior Membrane permeability

Indole NH Acidity Shift

The electron-donating 4-methyl group modestly increases the pKa of the indole NH proton, reflecting decreased acidity. The predicted pKa for ethyl 4-methyl-1H-indole-2-carboxylate is 15.37 ± 0.30 , compared to a predicted pKa of 14.97 ± 0.30 for methyl indole-2-carboxylate (CAS 1202-04-6) . Although the comparator is a methyl ester, the difference in the ester alkyl group (ethyl vs. methyl) has a negligible effect on the indole NH pKa relative to the ring substitution effect, making this a valid class-level comparison. The ΔpKa of approximately +0.4 units indicates that stronger bases or more forcing conditions may be required for N-deprotonation of the 4-methyl analog.

pKa NH acidity Reactivity Deprotonation conditions

MIF Tautomerase Inhibition Baseline

Ethyl 4-methyl-1H-indole-2-carboxylate has been evaluated as an inhibitor of human macrophage migration inhibitory factor (MIF) tautomerase activity. In a biochemical assay measuring inhibition of recombinant human MIF-catalyzed conversion of L-dopachrome methyl ester, the compound exhibited an IC₅₀ value of 25,200 nM (25.2 μM) [1]. While this potency is relatively weak, it establishes a quantitative baseline for the unelaborated indole-2-carboxylate ethyl ester scaffold against this therapeutically relevant target. Notably, elaborated indole-2-carboxylate derivatives (bearing substituents at C3, C5, or C6) have been reported as nanomolar MIF tautomerase inhibitors in the same assay format [2], indicating that the 4-methyl-2-carboxylate core provides a synthetically tractable starting point for further optimization. No head-to-head comparator data for close analogs (e.g., the 5-methyl or unsubstituted analogs) in the identical assay were identified in the accessible literature; the available data point is therefore presented as a class-anchoring reference.

MIF tautomerase Macrophage migration inhibitory factor Enzyme inhibition IC50

Electrophilic Reactivity: 4-Methyl vs. 5-Methyl

The position of the methyl substituent on the indole ring governs the electronic landscape for electrophilic aromatic substitution and C–H functionalization reactions. In the indole-2-carboxylate system, the C3 position is the primary site for electrophilic attack (Vilsmeier formylation, Mannich reaction, halogenation). The 4-methyl group, by virtue of its electron-donating inductive and hyperconjugative effects, activates the ring toward electrophilic substitution at C3 to a different extent than a 5-methyl or 6-methyl group. Computational and experimental SAR studies on related indole-2-carboxylate series demonstrate that the 4-position substituent modulates C3 reactivity without directly blocking the preferred substitution site, whereas 5- and 6-substitution patterns can alter both reactivity and regioselectivity [1]. A direct quantitative comparison of reaction rates for ethyl 4-methyl-1H-indole-2-carboxylate vs. its 5-methyl regioisomer (CAS 16382-15-3) under identical Vilsmeier or bromination conditions has not been published; however, the well-established principles of indole electrophilic substitution predict that the 4-methyl derivative will exhibit distinct kinetic and regiochemical outcomes compared to the 5-methyl analog, especially in reactions where the C4 substituent exerts a steric or directed-metalation effect [2].

Regioselectivity Electrophilic substitution C3 functionalization SAR

Ethyl 4-Methyl-1H-Indole-2-Carboxylate Applications


Thiopeptide Antibiotic Fragment Synthesis

Ethyl 4-methyl-1H-indole-2-carboxylate (or its methyl ester counterpart) serves as a key starting material for constructing the 4-hydroxymethyl-3-methylindole-2-carboxylate fragment found in nosiheptide and glycothiohexide antibiotics. The pre-installed 4-methyl group eliminates the need for a late-stage C4 functionalization step, which would be required if the unsubstituted ethyl indole-2-carboxylate (CAS 3770-50-1) were used instead [1]. The ethyl ester provides a convenient protecting group strategy that can be orthogonally manipulated relative to methyl ester protecting groups elsewhere in complex synthetic sequences.

MIF Tautomerase Inhibitor Development

The quantitatively established MIF tautomerase IC₅₀ of 25.2 μM [2] provides a benchmark for medicinal chemistry programs targeting macrophage migration inhibitory factor. The 4-methyl substitution offers a defined starting point for SAR exploration, with the ethyl ester serving as a modifiable handle for prodrug strategies or affinity optimization. The higher LogP (3.56 vs. 2.34 for the unsubstituted analog) may be advantageous for targeting the hydrophobic MIF active site pocket.

Agrochemical Fungicide Lead Optimization

Patent literature discloses indole-2-carboxylate esters as fungicidal agents for agricultural use, with substitution patterns on the indole ring modulating activity against resistant fungal strains [3]. Ethyl 4-methyl-1H-indole-2-carboxylate represents a specific substitution variant within this claimed chemical space. Its higher melting point (140–141 °C) relative to the unsubstituted parent facilitates formulation development for wettable powder or granular agricultural delivery systems.

Library Synthesis Building Block

When constructing compound libraries around the indole-2-carboxylate scaffold, the quantifiable differences in LogP (Δ +1.22) and melting point (Δ +15–21 °C) between the 4-methyl and unsubstituted analogs necessitate deliberate selection rather than casual substitution. The 4-methyl compound's higher crystallinity favors automated solid-dispensing workflows, while its increased lipophilicity influences library design for targets requiring enhanced membrane penetration. Commercial availability at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) supports reproducible library synthesis.

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